molecular formula C17H22N2O3 B12178470 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B12178470
M. Wt: 302.37 g/mol
InChI Key: JWWIDRSOQWKFSJ-UHFFFAOYSA-N
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Description

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the reaction of 3-(1H-indol-1-yl)propanoic acid with hexanoic acid derivatives under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-{[3-(1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

6-(3-indol-1-ylpropanoylamino)hexanoic acid

InChI

InChI=1S/C17H22N2O3/c20-16(18-11-5-1-2-8-17(21)22)10-13-19-12-9-14-6-3-4-7-15(14)19/h3-4,6-7,9,12H,1-2,5,8,10-11,13H2,(H,18,20)(H,21,22)

InChI Key

JWWIDRSOQWKFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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